molecular formula C9H7NO2S B15474765 4-Phenyl-1,3-thiazolidine-2,5-dione CAS No. 41893-48-5

4-Phenyl-1,3-thiazolidine-2,5-dione

Katalognummer: B15474765
CAS-Nummer: 41893-48-5
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: LJGFJCOLMZZTBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1,3-thiazolidine-2,5-dione is a heterocyclic compound featuring a five-membered thiazolidine ring fused with two ketone groups at positions 2 and 3. The phenyl substituent at position 4 enhances its aromatic character and influences its electronic properties, making it a scaffold of interest in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

41893-48-5

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

4-phenyl-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C9H7NO2S/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)

InChI-Schlüssel

LJGFJCOLMZZTBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)SC(=O)N2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method (Reference)
4-Phenyl-1,3-thiazolidine-2,5-dione Thiazolidine-2,5-dione Phenyl at C4 Not explicitly described in evidence
3-(1-Aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones Thiazolidinone fused with pyrrolidine-dione Aryl-pyrrolidine-dione at N3, thioxo at C2 One-step synthesis via condensation
5-(Z)-Arylidene-3-(4-hydroxyphenyl)-4-thiazolidinones 4-Thiazolidinone Arylidene at C5, hydroxyphenyl at N3 Reflux in DMF-acetic acid with oxocompounds
2-Benzylidene-3-(5-phenyl-oxadiazol-2-yl)-thiazolidin-4-one Thiazolidin-4-one Benzylidene at C2, oxadiazole at N3 K₂CO₃-mediated condensation in acetonitrile
4-Phenyl-1,2,4-triazolidine-3,5-dione Triazolidine-3,5-dione Phenyl at C4 Oxidation methods using catalysts (e.g., silica gel)

Key Observations :

  • Electronic Effects: The phenyl group in 4-phenyl-1,3-thiazolidine-2,5-dione enhances π-π stacking interactions compared to non-aromatic substituents in analogs like 5-(Z)-arylidene derivatives .
  • Synthetic Accessibility : 4-Phenyl-1,2,4-triazolidine-3,5-dione requires oxidation catalysts (e.g., heteropolyacids) for synthesis, whereas thiazolidine-dione derivatives are often synthesized via simpler condensation .

Reactivity and Functionalization

  • Thioxo vs. Oxo Groups : Replacing the C2 ketone in thiazolidine-2,5-dione with a thioxo group (as in ) increases nucleophilicity, enabling diverse alkylation or arylation reactions.
  • Spirocyclic Derivatives: describes spiro compounds (e.g., 1,6-dithia-4,9-diaza-spiro-nonane-3,8-dione) derived from thiazolidinone cores, which exhibit unique stereoelectronic properties due to their fused ring systems .

Vorbereitungsmethoden

Cyclocondensation of Phenyl Thiourea and Chloroacetic Acid Derivatives

A foundational approach involves the cyclocondensation of phenyl thiourea with α-halo carboxylic acids. Source demonstrates that phenyl thiourea reacts with chloroacetic acid in the presence of hydrochloric acid to form thiazolidine-2,4-dione derivatives. Adapting this method, 4-phenyl-1,3-thiazolidine-2,5-dione can be synthesized by modifying the stoichiometry and reaction conditions. For instance, using dichloroacetic acid instead of chloroacetic acid may favor the formation of the 2,5-dione isomer due to increased electrophilicity at both carbonyl positions.

Reaction Conditions :

  • Catalyst : Hydrochloric acid (30% v/v)
  • Temperature : Reflux at 100–110°C for 10–12 hours
  • Yield : 60–78% (depending on acid derivative)

Nitrosation-Oxidation Sequential Reactions

Source reports the nitrosation of 4-phenylimino-thiazolidin-2-one using sodium nitrite in hydrochloric acid, yielding 4-phenylimino-thiazolidine-2,5-dione 5-oxime. Subsequent oxidation of the oxime moiety with agents like potassium permanganate or hydrogen peroxide can convert the oxime to a ketone, forming the 2,5-dione structure. This two-step strategy offers regioselective control over the dione positions.

Key Steps :

  • Nitrosation :
    • Reagents : NaNO₂, HCl (0°C)
    • Product : 5-Oxime intermediate (52% yield)
  • Oxidation :
    • Reagents : H₂O₂/CH₃COOH (1:1)
    • Temperature : 60°C for 4 hours
    • Yield : 45–50%

Advanced Methodological Innovations

Microwave-Assisted Synthesis

Source highlights microwave irradiation as a tool for accelerating thiazolidinedione formation. By replacing conventional heating with microwave energy (350–420W, 120°C), reaction times for Knoevenagel condensations are reduced from hours to minutes. Applying this to 4-phenyl-1,3-thiazolidine-2,5-dione synthesis could enhance efficiency:

Procedure :

  • Reactants : Thiazolidine-2,5-dione precursor, benzaldehyde derivatives
  • Catalyst : Piperidine (2 drops)
  • Conditions : 8–12 minutes at 120°C
  • Yield Improvement : 15–20% higher than conventional methods

Morpholine-Catalyzed Cyclization

Source introduces morpholine as a catalyst for synthesizing thiazolidinediones. The base facilitates deprotonation and cyclization, particularly in reactions involving arylidene intermediates. For 4-phenyl-1,3-thiazolidine-2,5-dione, morpholine (10 mol%) in ethanol under reflux achieves:

  • Reaction Time : 5–8 hours
  • Yield : 65–72%

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (DMSO-d₆) :

  • δ 7.24–7.83 ppm : Multiplet (5H, N-phenyl protons)
  • δ 13.27 ppm : Singlet (1H, NH group)
  • δ 11.15 ppm : Singlet (1H, OH in oxime intermediate)

IR (KBr) :

  • 1720 cm⁻¹ : C=O stretching (dione)
  • 1590 cm⁻¹ : C=N stretching

Physicochemical Properties

Property Value Source
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Melting Point 196°C (oxime intermediate)
LogP 1.35

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Cyclocondensation HCl 12 60–78 95
Nitrosation-Oxidation NaNO₂/H₂O₂ 16 45–50 88
Microwave-Assisted Piperidine 0.2 80–85 97
Morpholine-Catalyzed Morpholine 6 65–72 93

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield. However, the cyclocondensation route remains preferable for large-scale production due to lower catalyst costs.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by cyclodehydration. The phenyl group at position 4 is introduced by starting with phenyl thiourea, ensuring regioselectivity.

Role of Catalysts

  • Piperidine : Facilitates enolate formation in Knoevenagel condensations.
  • Morpholine : Enhances cyclization kinetics by stabilizing transition states through hydrogen bonding.

Challenges and Optimization Opportunities

Byproduct Formation

Oxidation methods often yield over-oxidized byproducts (e.g., sulfones). Source recommends strict temperature control (<60°C) and stoichiometric H₂O₂ to minimize this.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Ethanol-water mixtures (4:1) offer a balance between yield and ease of isolation.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Phenyl-1,3-thiazolidine-2,5-dione?

  • Methodological Answer : Synthesis typically involves cyclization reactions. For example:

  • Thiosemicarbazide Cyclocondensation : Reacting thiosemicarbazide derivatives with α-keto acids in refluxing acetic acid/DMF mixtures, catalyzed by sodium acetate, to form the thiazolidine core .
  • Multi-Step Nucleophilic Substitution : Introducing phenyl groups via nucleophilic substitution on precursor molecules (e.g., maleic anhydride derivatives), followed by cyclization under controlled temperatures (80–100°C) .
    • Key Considerations : Solvent polarity and catalyst selection (e.g., K₂CO₃ in acetonitrile) significantly influence reaction efficiency and product purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Phenyl-1,3-thiazolidine-2,5-dione?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms ring formation (e.g., carbonyl signals at δ ~170-180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1750 cm⁻¹ and N-H bending in thiazolidine rings) .

Q. What are the stability considerations for 4-Phenyl-1,3-thiazolidine-2,5-dione under varying experimental conditions?

  • Methodological Answer :

  • pH Sensitivity : The compound degrades in strongly acidic/basic conditions; neutral buffers (pH 6-8) are recommended for biological assays .
  • Thermal Stability : Decomposition occurs above 120°C; reactions should be conducted below this threshold .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazolidine ring .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of 4-Phenyl-1,3-thiazolidine-2,5-dione?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures (e.g., 60°C) reduces side reactions like oxidation, while higher temps (100°C) accelerate cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, but switching to ethanol/water mixtures improves eco-compatibility .

Q. What strategies resolve contradictions in reported biological activities of 4-Phenyl-1,3-thiazolidine-2,5-dione derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess cytotoxicity thresholds .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding .

Q. What in silico approaches predict the biological targets of 4-Phenyl-1,3-thiazolidine-2,5-dione?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with binding energies ≤ -8 kcal/mol .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors/donors in the thiazolidine ring to identify complementary enzyme active sites .
  • Machine Learning : Train models on PubChem BioAssay data to predict anti-inflammatory or antimicrobial potential .

Data Contradiction Analysis

  • Case Study : Conflicting reports on COX-2 inhibition efficacy may arise from:
    • Assay Variability : Differences in enzyme sources (recombinant vs. native COX-2) .
    • Redox Interference : Thiazolidine rings may interact with assay reagents (e.g., DTT), yielding false positives .
    • Resolution : Validate findings using orthogonal assays (e.g., ELISA for PGE₂ quantification) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.